2-Ethyl-6-(methylthio)phenol
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Overview
Description
2-Ethyl-6-(methylthio)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of an ethyl group at the 2-position and a methylthio group at the 6-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-ethylphenol, with a methylthio group donor. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-(methylthio)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or alkylated phenol derivatives.
Scientific Research Applications
2-Ethyl-6-(methylthio)phenol has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(methylthio)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methylthio group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Ethylphenol: Lacks the methylthio group, resulting in different chemical properties and reactivity.
2-(Methylthio)phenol: Lacks the ethyl group, which affects its overall chemical behavior.
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-ethyl-6-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3 |
InChI Key |
LYTBFMKBBVQHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)SC)O |
Origin of Product |
United States |
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